trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Overview
Description
trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 4-methylpiperidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the deprotected amine derivative .
Scientific Research Applications
Chemistry: In chemistry, trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is used as an intermediate in the synthesis of various complex molecules. Its Boc-protected amine group allows for selective reactions and functional group transformations.
Biology: The compound is utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural features make it a valuable building block for designing compounds with specific biological activities.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates. Its ability to protect amine groups during synthesis is crucial for the development of therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group for amine functionalities. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
- trans-1-(tert-Butoxycarbonyl)-4-ethylpiperidine-3-carboxylic acid
- trans-1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-3-carboxylic acid
- trans-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Comparison: Compared to similar compounds, trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid offers unique advantages in terms of its reactivity and stability. The presence of the methyl group at the 4-position enhances its chemical properties, making it a preferred choice for specific synthetic applications. Additionally, the Boc-protected amine group provides versatility in various chemical reactions.
Properties
IUPAC Name |
(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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